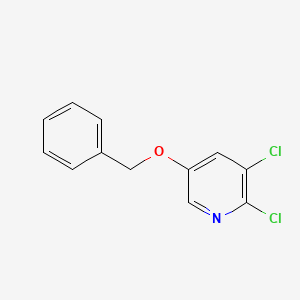

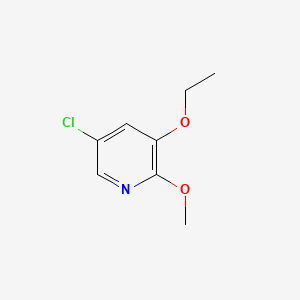

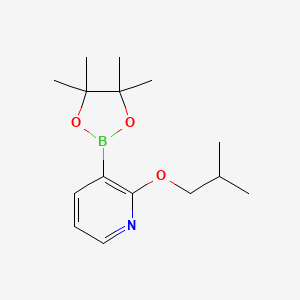

5-Chloro-3-ethoxy-2-methoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

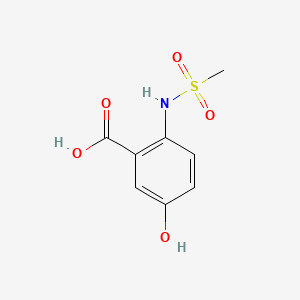

5-Chloro-3-ethoxy-2-methoxypyridine is a chemical compound with the molecular formula C8H10ClNO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Chloro-3-ethoxy-2-methoxypyridine is represented by the InChI code: 1S/C8H10ClNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3 . The molecular weight of this compound is 187.63 .Physical And Chemical Properties Analysis

5-Chloro-3-ethoxy-2-methoxypyridine is a colorless to light yellow liquid . The refractive index is 1.5260 . The boiling point is 181-182 °C , and the density is 1.193 g/mL at 25 °C .科学的研究の応用

Hiyama Cross-Coupling Reactions

5-Chloro-3-ethoxy-2-methoxypyridine serves as a valuable reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling reactions . In this process, it participates in the formation of carbon-carbon bonds, allowing the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling

The compound also finds application in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of aryltrifluorosilanes with 5-chloro-3-ethoxy-2-methoxypyridine, leading to the formation of biaryl compounds . Such reactions are widely used in organic synthesis.

Protodeboronation

Researchers have employed 5-chloro-3-ethoxy-2-methoxypyridine in the catalytic protodeboronation of pinacol boronic esters. This process yields the targeted compounds with overall yields of around 65–66% . Protodeboronation is essential for the removal of boron groups in synthetic pathways.

Boron Reagents in Transmetalation

Considering its boron-containing structure, this compound contributes to the field of Suzuki-Miyaura coupling. The addition of B–H over unsaturated bonds occurs with syn-selectivity and proceeds in an anti-Markovnikov manner. Over-borylation of alkynes can be problematic, but oxidative dehydroborylation methodologies have been developed to revert back to mono-borylated alkenes. The compound’s role in transmetalation processes is crucial for efficient coupling reactions .

Safety and Hazards

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish . It’s recommended to wear a self-contained breathing apparatus for firefighting if necessary . It’s also advised to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, clothing, eye protection, and face protection .

作用機序

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of the suzuki–miyaura coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound is used in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds .

Result of Action

As a reagent in the suzuki–miyaura coupling reaction , it contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

The success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

5-chloro-3-ethoxy-2-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNYKLDTGCZLRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682439 |

Source

|

| Record name | 5-Chloro-3-ethoxy-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221793-67-4 |

Source

|

| Record name | 5-Chloro-3-ethoxy-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)

![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)